6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is a heterocyclic compound that contains both a thiazole and a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one typically involves the formation of the thiazole ring followed by its attachment to the pyrimidine ring. One common method involves the reaction of 4-phenyl-2-aminothiazole with 6-methyl-4-chloropyrimidin-2-one under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of automated systems can help in the precise addition of reagents and control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the thiazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrimidine rings.
Scientific Research Applications
6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The thiazole and pyrimidine rings can interact with amino acid residues in the enzyme, leading to inhibition of its activity. Additionally, this compound may interfere with DNA replication or protein synthesis in microbial cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
2-aminothiazole: A simpler thiazole derivative with similar biological activities.
4-phenylthiazole: Another thiazole derivative with potential antimicrobial properties.
6-methylpyrimidin-4(3H)-one:
Uniqueness
6-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]pyrimidin-4(3H)-one is unique due to the presence of both thiazole and pyrimidine rings in its structure
Properties
IUPAC Name |
4-methyl-2-[(4-phenyl-1,3-thiazol-2-yl)amino]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-9-7-12(19)17-13(15-9)18-14-16-11(8-20-14)10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPTYUOTTOPBRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=NC(=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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